8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(3-chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c1-10(26)9-23-17(27)15-16(22(4)19(23)28)21-18-24(11(2)12(3)25(15)18)14-7-5-6-13(20)8-14/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKPJWVFFHBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure includes a chlorophenyl group and several methyl and oxopropyl substituents attached to an imidazopurine core. The synthesis typically involves multi-step organic reactions using starting materials like 3-chlorobenzyl chloride and 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Reaction conditions often involve solvents such as dichloromethane or ethanol under reflux conditions to ensure complete conversion of reactants to the desired product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- In Vitro Studies : In cellular assays against various cancer cell lines (e.g., HepG-2 and PC-3), the compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HepG-2 | 0.6 | Comparable to doxorubicin |
| PC-3 | 5.9 | Higher activity than doxorubicin |
| MCF-7 | >10 | Lower activity compared to others |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains. The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating new imidazopurines as anticancer agents, researchers found that derivatives of 8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl) exhibited potent inhibition of tumor growth in animal models. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation and DNA fragmentation pathways .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. Results indicated that it effectively inhibited dihydrofolate reductase (DHFR), a target in cancer therapy due to its role in nucleotide synthesis. This inhibition could potentially lead to reduced tumor growth rates in treated subjects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key differences among analogs lie in substituent groups, impacting molecular weight, lipophilicity, and solubility:
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
